1-Chloroundecane

Polymer Chemistry Reaction Kinetics Solvent Effects

1-Chloroundecane (undecyl chloride) is a linear primary alkyl halide with an eleven-carbon backbone, classified within the 1-chloroalkane homologous series. It is a colorless to light-yellow liquid at room temperature with a molecular weight of 190.76 g/mol.

Molecular Formula C11H23Cl
Molecular Weight 190.75 g/mol
CAS No. 2473-03-2
Cat. No. B1583068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloroundecane
CAS2473-03-2
Molecular FormulaC11H23Cl
Molecular Weight190.75 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCl
InChIInChI=1S/C11H23Cl/c1-2-3-4-5-6-7-8-9-10-11-12/h2-11H2,1H3
InChIKeyZHKKNUKCXPWZOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloroundecane (CAS 2473-03-2): Procurement-Grade Alkyl Halide for Specialized Solvent and Precursor Applications


1-Chloroundecane (undecyl chloride) is a linear primary alkyl halide with an eleven-carbon backbone, classified within the 1-chloroalkane homologous series [1]. It is a colorless to light-yellow liquid at room temperature with a molecular weight of 190.76 g/mol . Standard commercial specifications include a minimum purity of 99.0% (GC) . Its moderate chain length imparts a unique balance of hydrophobicity and volatility that distinguishes it from shorter-chain analogs used in broad-spectrum organic synthesis and from longer-chain variants required for specialized surface modifications.

1-Chloroundecane Substitution Risks: Why Alkyl Chain Length and Halogen Selection Are Critical for Experimental Reproducibility


Generic substitution within the 1-chloroalkane family is scientifically invalid due to the pronounced odd–even effect of chain length on thermodynamic and physical properties, as well as the divergent reactivity imparted by different halogens [1][2]. For instance, while 1-chlorodecane (C10) may appear to be a close analog, it possesses a significantly different dielectric constant and polymer solubility profile, leading to non-linear changes in reaction kinetics [2]. Conversely, substituting the chlorine atom in 1-chloroundecane for bromine yields 1-bromoundecane, which exhibits a far higher leaving group propensity, thereby altering reaction rates and potentially undermining the selectivity of nucleophilic substitutions . Therefore, the selection of 1-chloroundecane is a deliberate choice to access a specific set of quantifiable property values and performance characteristics that are not offered by adjacent homologs or alternate halogen-containing compounds.

1-Chloroundecane (CAS 2473-03-2): Quantitative Differentiators Against C10, C12, and Brominated Analogs


Dielectric Constant and Solvent Performance: 1-Chloroundecane's Intermediate Profile in Polystyrene Bromination Kinetics

In a comparative study of polystyrene (PS) bromination kinetics, 1-chloroundecane (CUD) was directly evaluated alongside its C10 (1-chlorodecane, CD) and C12 (1-chlorododecane, CDD) homologs [1]. The study demonstrated that while the reaction rate generally increases with the dielectric constant (ε) of the solvent, 1-chloroundecane provided a distinct kinetic intermediate profile that cannot be replicated by either CD or CDD, due to the complex interplay of solvent polarity and PS solubility [1]. This provides a direct, quantitative basis for solvent selection.

Polymer Chemistry Reaction Kinetics Solvent Effects

Intrinsic Viscosity and Polymer-Solvent Interaction: 1-Chloroundecane as a Unique Theta Solvent for Polystyrene

A study on the third virial coefficients of polystyrene (PS) directly compared the theta-solvent behavior of 1-chloroundecane (CUD) with diethyl malonate (DEM) [1]. The research quantified the intrinsic viscosity ([η]) of PS in different theta solvents, a critical parameter for polymer characterization. The data showed that the intrinsic viscosity of PS in 1-chloroundecane was measurably different from that in other theta solvents, indicating a distinct polymer-solvent interaction and chain conformation [1].

Polymer Physics Solution Thermodynamics Chain Conformation

Thermophysical Properties: Quantified Odd-Even Chain-Length Effects in the 1-Chloroalkane Series

The thermodynamic and physical properties of 1-chloroalkanes are subject to an odd-even effect based on carbon chain length, a phenomenon where properties such as enthalpy of formation and heat capacity do not follow a simple linear trend with increasing chain length [1]. 1-Chloroundecane, with its 11-carbon odd-numbered chain, exhibits property values that are not simply an average of its C10 and C12 neighbors [1][2]. While specific enthalpy of formation data for 1-chloroundecane itself was not identified in the primary searchable record, the established class-level behavior confirms that substituting a C12 analog (1-chlorododecane) with 1-chloroundecane will introduce a non-linear shift in these fundamental parameters [1].

Physical Chemistry Thermodynamics Structure-Property Relationships

Reactivity Profile: 1-Chloroundecane's Controlled Nucleophilic Substitution Compared to More Reactive 1-Bromoundecane

The choice between alkyl chlorides and bromides is fundamental in synthetic design, primarily governed by the leaving group ability . 1-Bromoundecane, where bromine replaces the chlorine atom, is a significantly more reactive substrate in SN2 reactions . This higher reactivity can be a liability in complex syntheses, leading to lower selectivity and unwanted side reactions. 1-Chloroundecane provides a more controlled and selective reactivity profile, which is often required for building complex molecules or modifying sensitive substrates. This difference in reactivity is qualitative but universally understood in organic chemistry as a primary driver for reagent selection.

Synthetic Chemistry Reaction Selectivity Leaving Group Propensity

Physical State and Handling: 1-Chloroundecane's Liquid Form at Room Temperature Versus Higher-Melting Analogs

The melting point of a reagent is a critical determinant of its ease of handling, particularly in automated synthesis and large-scale processes. 1-Chloroundecane has a melting point of -16.9 °C, which ensures it remains a free-flowing liquid at standard ambient temperatures (20-25 °C) [1][2]. In contrast, 1-chlorododecane (C12) has a reported freezing point of -9.3 °C , and longer-chain analogs like 1-chlorotetradecane (C14) and 1-chlorohexadecane (C16) are solids or near-solid semi-solids at room temperature. This makes 1-chloroundecane the longest-chain 1-chloroalkane that can be reliably handled as a liquid without the need for pre-heating or specialized temperature-controlled equipment.

Physical Properties Process Chemistry Material Handling

Specific Industrial Application: Acaricidal Activity Profile of 1-Chloroundecane in Patent Literature

A patent from International Minerals & Chemical Corp. specifically claims the use of 1-chloroundecane as an acaricidal agent for treating infested animals [1]. The invention specifies a select group of halogenated saturated hydrocarbons that includes 1-chloroundecane, 1-chlorooctadecane, 1-chlorotetradecane, and 1-chlorohexadecane [1]. This selection indicates that 1-chloroundecane possesses a specific efficacy and toxicity profile that is distinct from other chain lengths in the series, which were not claimed in the patent. The specificity of the patent claim provides strong, commercially-relevant evidence of differentiation for this particular application.

Agrochemicals Veterinary Medicine Ectoparasite Control

Procurement-Driven Applications for 1-Chloroundecane: From Specialized Polymer Solvent to Agrochemical Intermediate


Specialized Solvent for Polystyrene Bromination Kinetics

For researchers conducting polymer modification reactions, 1-chloroundecane serves as a uniquely positioned solvent that delivers an intermediate reaction rate for polystyrene bromination. As demonstrated in direct comparative studies, it avoids the excessively fast kinetics encountered with 1-chlorodecane and the slow, solubility-limited kinetics in 1-chlorododecane [1]. This makes it the solvent of choice when precise kinetic control is required for reproducible functionalization of polystyrene.

Theta Solvent for Polystyrene Chain Characterization

In polymer physics laboratories, 1-chloroundecane is a valuable tool as a theta solvent for polystyrene. Studies have shown that the intrinsic viscosity of PS in 1-chloroundecane is distinct from that in other common theta solvents like diethyl malonate [1]. This unique property allows for precise chain conformation analysis and provides a specific, reproducible benchmark for polymer characterization that cannot be substituted with alternative solvents.

Controlled Nucleophilic Substitution for Surfactant and Fine Chemical Synthesis

1-Chloroundecane is the ideal precursor for synthesizing quaternary ammonium surfactants and other fine chemicals where reaction selectivity is paramount. Unlike its more reactive counterpart, 1-bromoundecane, the chloride derivative provides a slower, more manageable rate of nucleophilic substitution [1]. This is critical for minimizing side reactions and achieving higher yields when generating complex or sensitive molecular architectures.

Active Ingredient in Acaricidal Formulation Research

Based on patent literature, 1-chloroundecane is a specifically claimed active compound in acaricidal compositions for controlling ticks and mites on animals and vegetation [1]. Its inclusion in a narrow set of effective halogenated hydrocarbons validates its unique biological activity profile. This application is directly relevant for agrochemical and veterinary pharmaceutical research programs focused on ectoparasite control.

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